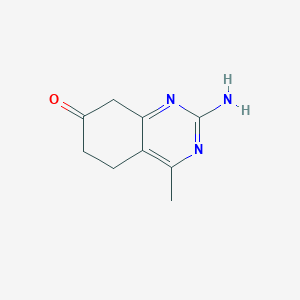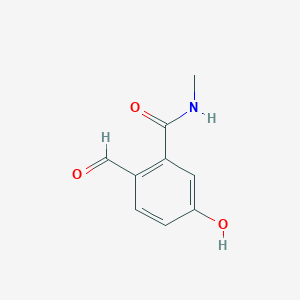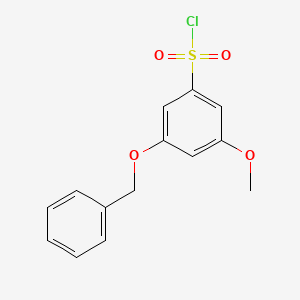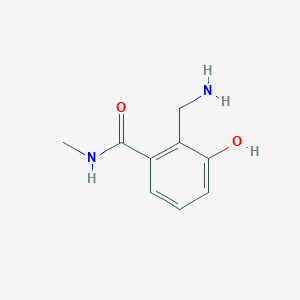![molecular formula C25H32N4O4 B14848363 (1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide](/img/structure/B14848363.png)
(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide is a complex organic compound that features multiple functional groups, including oxido, carbamoyl, and pyrrolidinium moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide can be approached through a multi-step organic synthesis process. The key steps involve:
Formation of the pyrrolidinium core: This can be achieved through the cyclization of appropriate amine precursors.
Introduction of the oxido groups: Oxidation reactions using reagents such as m-chloroperbenzoic acid (m-CPBA) can be employed.
Attachment of the phenylcarbamoyl group: This can be done through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents.
Final assembly: The final compound can be assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The oxido groups can undergo further oxidation to form higher oxidation states.
Reduction: The compound can be reduced to remove the oxido groups, potentially using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Higher oxidation state derivatives
Reduction: Reduced forms of the compound
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.
Diagnostic Tools: Use in imaging and diagnostic applications.
Industry
Material Science: Application in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of (1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxido and carbamoyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biological processes.
類似化合物との比較
Similar Compounds
(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide analogs: Compounds with similar structures but different substituents.
Pyrrolidinium derivatives: Compounds containing the pyrrolidinium core with various functional groups.
Carbamoyl derivatives: Compounds with carbamoyl groups attached to different cores.
Uniqueness
The uniqueness of (1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
特性
分子式 |
C25H32N4O4 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C25H32N4O4/c30-24(26-20-10-3-1-4-11-20)22-14-7-16-28(22,32)18-9-19-29(33)17-8-15-23(29)25(31)27-21-12-5-2-6-13-21/h1-6,10-13,22-23H,7-9,14-19H2,(H,26,30)(H,27,31)/t22-,23-,28+,29+/m0/s1 |
InChIキー |
FMBOOIXMUVEDMO-BYSIJJKSSA-N |
異性体SMILES |
C1C[C@H]([N@@+](C1)(CCC[N@@+]2(CCC[C@H]2C(=O)NC3=CC=CC=C3)[O-])[O-])C(=O)NC4=CC=CC=C4 |
正規SMILES |
C1CC([N+](C1)(CCC[N+]2(CCCC2C(=O)NC3=CC=CC=C3)[O-])[O-])C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)












